
4-Iodo-3-methyl-2-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-3-methyl-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H5F3IN It is a derivative of benzonitrile, characterized by the presence of iodine, methyl, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-methyl-2-(trifluoromethyl)benzonitrile typically involves the iodination of a suitable precursor, such as 3-methyl-2-(trifluoromethyl)benzonitrile. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the efficiency of the synthesis. Purification of the product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-Iodo-3-methyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of 4-azido-3-methyl-2-(trifluoromethyl)benzonitrile or 4-thio-3-methyl-2-(trifluoromethyl)benzonitrile.
Oxidation: Formation of 4-iodo-3-methyl-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-iodo-3-methyl-2-(trifluoromethyl)benzylamine.
科学的研究の応用
4-Iodo-3-methyl-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 4-Iodo-3-methyl-2-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The iodine atom can also serve as a site for radiolabeling, enabling the compound to be used in diagnostic imaging.
類似化合物との比較
Similar Compounds
- 4-Iodo-2-(trifluoromethyl)benzonitrile
- 3-Iodo-4-methylbenzonitrile
- 4-Iodo-3-(trifluoromethyl)benzonitrile
Uniqueness
4-Iodo-3-methyl-2-(trifluoromethyl)benzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both iodine and trifluoromethyl groups enhances its reactivity and potential for diverse applications. Compared to similar compounds, it may offer improved stability, reactivity, or biological activity, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C9H5F3IN |
|---|---|
分子量 |
311.04 g/mol |
IUPAC名 |
4-iodo-3-methyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H5F3IN/c1-5-7(13)3-2-6(4-14)8(5)9(10,11)12/h2-3H,1H3 |
InChIキー |
FDMFKLIOLJLEQX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1C(F)(F)F)C#N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(hydroxyamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B13056856.png)
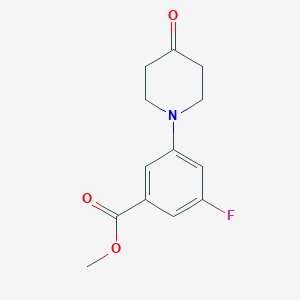
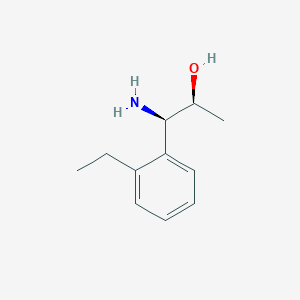
![4-(Cyclopropylmethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13056891.png)

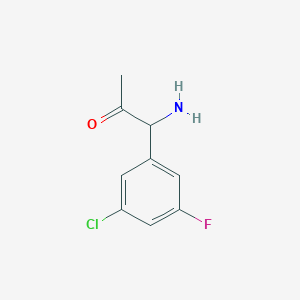
![(5E)-3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B13056900.png)
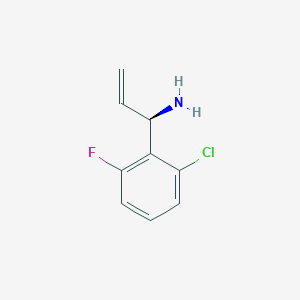

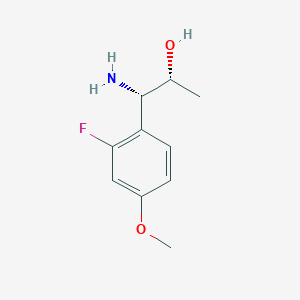
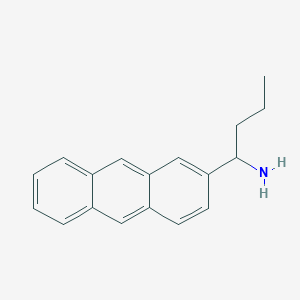
![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminocyclopropanecarboxylate](/img/structure/B13056919.png)
![1-[(E,Z)-N'-[(4-chlorophenyl)amino]-N-[(4-chlorophenyl)imino]carbamimidoyl]-N-phenylformamide](/img/structure/B13056921.png)
